1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone
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Overview
Description
1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a sulfone group attached to a piperazine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone typically involves multiple steps, starting with the preparation of the pyrazole ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent . The final step involves the sulfonation of the piperazine ring with a sulfonyl chloride derivative, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce sulfides and thiols .
Scientific Research Applications
1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the piperazine and sulfone groups.
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Another pyrazole derivative with a benzoic acid group instead of the piperazine and sulfone groups.
Uniqueness
1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methoxybenzyl)piperazino] sulfone is unique due to its combination of functional groups, which impart specific chemical and biological properties.
Properties
Molecular Formula |
C17H24N4O3S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H24N4O3S/c1-14-17(13-19(2)18-14)25(22,23)21-9-7-20(8-10-21)12-15-5-4-6-16(11-15)24-3/h4-6,11,13H,7-10,12H2,1-3H3 |
InChI Key |
GPIUPHABMBLFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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